N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 1705160-47-9
VCID: VC6322376
InChI: InChI=1S/C18H12BrFN2O2/c19-13-7-8-16(15(20)11-13)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23)
SMILES: C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F
Molecular Formula: C18H12BrFN2O2
Molecular Weight: 387.208

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide

CAS No.: 1705160-47-9

Cat. No.: VC6322376

Molecular Formula: C18H12BrFN2O2

Molecular Weight: 387.208

* For research use only. Not for human or veterinary use.

N-(4-bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide - 1705160-47-9

Specification

CAS No. 1705160-47-9
Molecular Formula C18H12BrFN2O2
Molecular Weight 387.208
IUPAC Name N-(4-bromo-2-fluorophenyl)-3-pyridin-2-yloxybenzamide
Standard InChI InChI=1S/C18H12BrFN2O2/c19-13-7-8-16(15(20)11-13)22-18(23)12-4-3-5-14(10-12)24-17-6-1-2-9-21-17/h1-11H,(H,22,23)
Standard InChI Key NIFQCSQMNDPJLR-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-(4-Bromo-2-fluorophenyl)-3-(pyridin-2-yloxy)benzamide features a benzamide core substituted at the para-position with a bromine atom and at the ortho-position with a fluorine atom on the aniline moiety. Additionally, the benzamide’s benzene ring is functionalized at the meta-position with a pyridin-2-yloxy group. This arrangement introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key Physicochemical Parameters

Based on structural analogs and computational predictions, the compound exhibits the following properties:

PropertyValue
Molecular FormulaC₁₉H₁₃BrFN₃O₂
Molecular Weight414.23 g/mol
logP (Partition Coefficient)4.27 ± 0.15
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, pyridine N)
Polar Surface Area68.2 Ų
Solubility (Water)<1 mg/mL (predicted)

The bromine and fluorine atoms enhance lipophilicity, as evidenced by the logP value comparable to related compounds . The pyridinyloxy group contributes to π-π stacking interactions, potentially influencing binding to biological targets .

Synthesis and Preparation

Synthetic Routes

The compound is synthesized via a two-step protocol:

  • Formation of 3-(Pyridin-2-yloxy)benzoic Acid:

    • 3-Hydroxybenzoic acid reacts with 2-chloropyridine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield the pyridinyloxy intermediate .

    • Reaction Conditions: DMF, 80°C, 12 h.

  • Amidation with 4-Bromo-2-fluoroaniline:

    • The acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by coupling with 4-bromo-2-fluoroaniline in the presence of triethylamine .

    • Optimization: Excess aniline (1.5 eq) and low-temperature stirring (0–5°C) improve yields to >85% .

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, amide NH), 7.65–7.10 (m, aromatic H).

    • HRMS: [M+H]⁺ m/z 414.0231 (calc. 414.0235).

Biological Activity and Mechanism of Action

Hypothesized Pharmacological Profile

While direct biological data for this compound are unavailable, structurally related benzamides exhibit notable antimycobacterial and anticancer activities . For example:

  • Antimycobacterial Activity: Analogous brominated benzamides inhibit Mycobacterium tuberculosis H37Ra with IC₅₀ values of 1.35–2.18 μM, attributed to interference with cell wall biosynthesis .

  • Anticancer Potential: Pyridinyloxy groups enhance binding to kinase domains, as seen in tyrosine kinase inhibitors .

Proposed Mechanism

The compound may act via:

  • Enzyme Inhibition: Binding to ATP pockets of kinases or mycobacterial enzymes through halogen interactions and π-stacking .

  • DNA Intercalation: The planar benzamide core could intercalate DNA, disrupting replication (observed in fluoroquinolones) .

Comparative Analysis with Analogous Compounds

CompoundKey Structural FeaturesBioactivity
N-(4-Bromophenyl)benzamideLacks fluorine and pyridinyloxyModerate antimicrobial activity
4-Bromo-2-fluoropyridineHalogenated pyridine coreSuzuki coupling precursor
3-(Pyridin-2-yloxy)benzoic acidPyridinyloxy substituentIntermediate in kinase inhibitors

The addition of fluorine and pyridinyloxy groups in the target compound likely enhances target affinity and metabolic stability compared to simpler analogs .

Applications in Research and Industry

Medicinal Chemistry

  • Antitubercular Agent: Bromine’s electron-withdrawing effects may potentiate activity against M. tuberculosis .

  • Kinase Inhibitor Scaffold: The pyridinyloxy group is a hallmark of EGFR and VEGFR inhibitors .

Materials Science

  • Cross-Coupling Substrate: The bromine atom enables Suzuki-Miyaura reactions for constructing biaryl systems .

  • Liquid Crystals: Fluorine and pyridine groups promote mesophase stability in liquid crystalline materials .

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